2-(azetidin-3-yloxy)-N,N-dimethylpropanamide
Description
2-(Azetidin-3-yloxy)-N,N-dimethylpropanamide is a synthetic amide derivative characterized by an azetidine (4-membered nitrogen-containing ring) ether substituent and a dimethylamide group. This compound is of interest in medicinal chemistry due to the azetidine moiety’s conformational rigidity, which can enhance binding affinity in drug-receptor interactions .
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C8H16N2O2/c1-6(8(11)10(2)3)12-7-4-9-5-7/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
XZSCWGDNZWQCGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)OC1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-3-yloxy)-N,N-dimethylpropanamide can be achieved through several methods. . This reaction is one of the most efficient ways to synthesize functionalized azetidines. it has inherent challenges that require specific reaction conditions and catalysts to overcome .
Industrial Production Methods: Industrial production methods for 2-(azetidin-3-yloxy)-N,N-dimethylpropanamide typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, temperature control, and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(azetidin-3-yloxy)-N,N-dimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the efficiency and outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
2-(azetidin-3-yloxy)-N,N-dimethylpropanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . Additionally, it is used in the industry for the production of materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yloxy)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Functional Differences
- Azetidine vs.
- Amide Substituents : Replacing dimethylamide with isopentyl () increases lipophilicity (logP), impacting membrane permeability. Pyridinyl or thiazole groups introduce hydrogen-bonding capabilities, altering solubility and reactivity .
Physicochemical Properties
- Melting Points : Pyridinyl analogs (71–75°C) and benzotriazolyl derivatives (solid state) contrast with the target compound’s unspecified but likely similar solid-state behavior .
- Solubility : The azetidine ether’s polarity may enhance aqueous solubility compared to aromatic isobutylphenyl or isopentyl groups .
Biological Activity
2-(Azetidin-3-yloxy)-N,N-dimethylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and kinase inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
The compound is believed to exert its effects primarily through the modulation of specific kinase pathways, particularly those associated with neurodegenerative diseases such as Parkinson's disease. It has been noted for its ability to inhibit LRRK2 (Leucine-rich repeat kinase 2), a kinase implicated in the pathogenesis of Parkinson's disease. Inhibition of LRRK2 may help in reducing the neurodegenerative processes associated with this condition, making it a candidate for further therapeutic exploration .
1. Neuroprotective Effects
Research indicates that compounds similar to 2-(azetidin-3-yloxy)-N,N-dimethylpropanamide can protect neuronal cells from apoptosis and promote cell survival in models of neurodegeneration. By inhibiting LRRK2 activity, these compounds may reduce the accumulation of toxic proteins and enhance autophagy processes within neurons .
2. Kinase Inhibition
The compound has shown promise as a selective inhibitor of several kinases, including SYK (Spleen Tyrosine Kinase) and MYLK (Myosin Light Chain Kinase). This broad spectrum of activity suggests potential applications in treating various diseases, including autoimmune disorders and certain cancers .
3. In Vitro Studies
In vitro assays have demonstrated that 2-(azetidin-3-yloxy)-N,N-dimethylpropanamide effectively reduces LRRK2 autophosphorylation levels, which is indicative of its inhibitory action on this kinase. This reduction correlates with increased neuronal viability and reduced markers of oxidative stress in cultured neuronal cells .
Table: Summary of Biological Activities
| Study Reference | Biological Activity | Model Used | Key Findings |
|---|---|---|---|
| Zhou et al. (2006) | LRRK2 modulation | Cell culture | Inhibition leads to decreased neurotoxic protein accumulation. |
| Zhang et al. (2009) | Neuroprotection | Animal models | Reduced symptoms of Parkinson's disease with LRRK2 inhibitors. |
| WO2012075046A9 | Kinase inhibition | In vitro assays | Effective reduction in autophosphorylation levels at Serine 1292. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
